Cas no 2248401-89-8 (methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate)

Methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate is a specialized ester derivative incorporating both phthalimide and benzoate functional groups. Its structure features a reactive linker, making it valuable as an intermediate in organic synthesis, particularly for constructing complex molecules. The compound’s dual carbonyl and ester functionalities enhance its utility in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its stability under standard conditions ensures ease of handling, while the modular design allows for selective modifications. This product is suited for research applications requiring precise functionalization, offering synthetic flexibility in medicinal chemistry and material science.
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate structure
2248401-89-8 structure
商品名:methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
CAS番号:2248401-89-8
MF:C19H15NO6
メガワット:353.325505495071
CID:5810992
PubChem ID:165729796

methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
    • 2248401-89-8
    • EN300-6520004
    • インチ: 1S/C19H15NO6/c1-25-19(24)13-7-3-2-6-12(13)10-11-16(21)26-20-17(22)14-8-4-5-9-15(14)18(20)23/h2-9H,10-11H2,1H3
    • InChIKey: HTPREEXWCSKBIW-UHFFFAOYSA-N
    • ほほえんだ: O(C(CCC1C=CC=CC=1C(=O)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 353.08993720g/mol
  • どういたいしつりょう: 353.08993720g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 90Ų

methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6520004-0.05g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
0.05g
$359.0 2025-03-14
Enamine
EN300-6520004-2.5g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
2.5g
$838.0 2025-03-14
Enamine
EN300-6520004-0.1g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
0.1g
$376.0 2025-03-14
Enamine
EN300-6520004-1.0g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
1.0g
$428.0 2025-03-14
Enamine
EN300-6520004-0.25g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
0.25g
$393.0 2025-03-14
Enamine
EN300-6520004-10.0g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
10.0g
$1839.0 2025-03-14
Enamine
EN300-6520004-0.5g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
0.5g
$410.0 2025-03-14
Enamine
EN300-6520004-5.0g
methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate
2248401-89-8 95.0%
5.0g
$1240.0 2025-03-14

methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate 関連文献

methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoateに関する追加情報

Methyl 2-{3-[(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)oxy]-3-oxopropyl}benzoate: A Comprehensive Overview

Methyl 2-{3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate, with the CAS number No. 2248401-89-8, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its intricate molecular structure, which includes a benzoate ester group and a substituted isoindole moiety. The isoindole ring system, characterized by its fused bicyclic structure, contributes to the compound's unique electronic and optical properties. Recent studies have highlighted its potential applications in advanced materials, drug delivery systems, and optoelectronic devices.

The synthesis of methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate involves a multi-step process that typically begins with the preparation of the isoindole derivative. This is followed by functionalization to introduce the benzoate ester group. The reaction conditions are carefully optimized to ensure high yield and purity. Researchers have recently explored green chemistry approaches to synthesize this compound, emphasizing the use of environmentally friendly solvents and catalysts.

One of the most promising applications of this compound lies in its use as a precursor for advanced materials. For instance, it has been employed in the fabrication of self-healing polymers due to its ability to undergo reversible covalent bond formation under specific conditions. This property makes it a valuable component in developing materials with enhanced durability and longevity. Additionally, its optical properties have been leveraged in the development of organic light-emitting diodes (OLEDs), where it serves as an efficient emitter material.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3-oxopropyl}benzoate. By utilizing density functional theory (DFT) calculations, scientists have been able to map out its molecular orbitals and predict its reactivity under various conditions. These findings have paved the way for more precise control over its synthesis and application.

In terms of biological applications, this compound has shown potential as a drug delivery agent. Its ability to form stable complexes with therapeutic molecules makes it an attractive candidate for targeted drug delivery systems. Furthermore, preliminary studies suggest that it may exhibit anti-inflammatory properties, opening up avenues for its use in pharmaceutical formulations.

The development of novel synthetic routes for methyl 2-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-3 oxopropyl}benzoate has been a focal point of recent research efforts. One such approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining product quality. This method has been particularly beneficial in scaling up production for industrial applications.

From an environmental perspective, researchers are exploring ways to minimize the ecological footprint associated with the production and disposal of this compound. Biodegradation studies have shown that under certain conditions, it can be effectively broken down by microbial action, reducing concerns about long-term environmental persistence.

In conclusion, methyl 2-{3 [(1 3 dioxo 2 3 dihydro 1H isoindol 2 yl)oxy] 3 oxopropyl}benzoate (CAS No. 2248401898) stands at the forefront of modern chemical innovation. Its versatile molecular structure and diverse applications make it a subject of ongoing research interest. As new discoveries emerge, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications across multiple disciplines.

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